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molecular formula C10H18N2O B8546382 8,8-Dimethyl-6,9-diaza-spiro[4.5]decan-10-one

8,8-Dimethyl-6,9-diaza-spiro[4.5]decan-10-one

Cat. No. B8546382
M. Wt: 182.26 g/mol
InChI Key: QLHFXWDYZHVQBH-UHFFFAOYSA-N
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Patent
US09133181B2

Procedure details

To a solution of 6.1 ml of 1,2-diamino-2-methylpropane in 17 ml water 5.7 ml of 1-hydroxycyclopentane-1-carbonitrile was slowly added. The reaction was kept at reflux for 48 h, and the cooled to r.t. The precipitated product was isolated by suction and washed with water. From the filtrate additional solid could be obtained. The combined solids were freeze-dried and 9.32 g (90%) of the title compound were obtained, which could be used in the next step without further purification.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3](N)([CH3:5])[CH3:4].O[C:8]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9]1.[OH2:15]>>[CH3:4][C:3]1([CH3:5])[NH:14][C:13](=[O:15])[C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:1][CH2:2]1

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCCC1)C#N
Name
Quantity
17 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
From the filtrate additional solid could be obtained
CUSTOM
Type
CUSTOM
Details
The combined solids were freeze-dried

Outcomes

Product
Name
Type
product
Smiles
CC1(CNC2(CCCC2)C(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.32 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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